2-(Pyridin-4-yl)morpholine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
2-(Pyridin-4-yl)morpholine dihydrochloride has a wide range of applications in scientific research, including:
Safety and Hazards
The safety information available indicates that “2-(Pyridin-4-yl)morpholine dihydrochloride” may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
While specific future directions for “2-(Pyridin-4-yl)morpholine dihydrochloride” are not available, the use of pyrrolidine rings in drug discovery is a promising area of research . The ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring makes these compounds valuable in the design of new drugs .
Mechanism of Action
Target of Action
This compound belongs to the class of aromatic heterocycles and is often used as a building block in chemical synthesis
Mode of Action
Compounds containing a pyrrolidine ring, which is present in this molecule, are known to exhibit diverse biological activities . The specific interaction of this compound with its targets and the resulting changes would depend on the nature of these targets.
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological pathways . The downstream effects would depend on the specific targets and pathways involved.
Preparation Methods
The synthesis of 2-(Pyridin-4-yl)morpholine dihydrochloride typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method includes the use of pyridine-4-carboxaldehyde and morpholine in the presence of a reducing agent . The reaction is carried out under inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-(Pyridin-4-yl)morpholine dihydrochloride undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups on the pyridine or morpholine rings .
Comparison with Similar Compounds
2-(Pyridin-4-yl)morpholine dihydrochloride can be compared with other similar compounds such as 4-(4-pyridyl)morpholine and 2-(pyridin-2-yl)morpholine . These compounds share similar structural features but differ in the position of the pyridine ring and the type of substituents attached . The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-pyridin-4-ylmorpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1-4,9,11H,5-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJFLOFBPJWRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.